2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide
Description
Properties
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUPKOAIVIIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-6-chlorobenzamide Core
A robust and environmentally friendly method for preparing 2-amino-5-chlorobenzamide (a close analog) involves a two-step synthesis starting from methyl anthranilate:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Chlorination of methyl anthranilate at 5-position | Sodium hypochlorite solution and glacial acetic acid as chlorinating agents; organic solvent-water biphasic system; temperature below -5°C; 30 min reaction | High (>85%) | Low toxicity reagents; mild conditions; environmentally benign; solvent recycling possible |
| 2 | Ammonolysis of methyl 2-amino-5-chlorobenzoate | Autoclave reaction with ammonia water; 50–200°C; 2–4 MPa pressure; 12 h reaction | High (>85%) | Followed by purification via dissolution in dichloromethane, activated carbon treatment, and filtration |
This method avoids toxic chlorinating reagents like sulfur dichloride or thionyl chloride, reducing environmental and equipment corrosion issues while maintaining high yield and scalability.
Coupling with Benzodioxolylmethylamine
The synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide involves reacting the chlorinated benzamide intermediate with 2H-1,3-benzodioxol-5-ylmethylamine. Although detailed stepwise protocols are less frequently published, typical approaches include:
- Activation of the benzamide carboxyl group (or corresponding acid chloride formation).
- Nucleophilic substitution by benzodioxolylmethylamine to form the amide bond.
One commercial source describes the synthesis as involving the reaction of benzodioxolylmethylamine with a chlorobenzoyl derivative under controlled conditions to yield the target compound with high purity.
Alternative One-Pot and Multi-Step Syntheses
Research on related benzamide derivatives suggests that one-pot syntheses can improve efficiency and yield. For example, the synthesis of 2-amino-5-halogenated benzamides from 2-amino-3-methylbenzoic acid involves:
- Formation of benzoxazine intermediate via bis(trichloromethyl) carbonate.
- Aminolysis with aqueous methylamine.
- Electrophilic aromatic substitution halogenation using N-halosuccinimides (NCS, NBS, NIS).
This method offers yields of 87–94%, simpler work-up, milder conditions, and environmental benefits. While this exact method is for methyl-substituted analogs, it suggests potential routes adaptable for chlorinated benzamides with benzodioxolylmethyl substituents.
- The chlorination step is critical; using sodium hypochlorite and acetic acid at low temperature minimizes side reactions and environmental impact compared to traditional chlorinating agents like sulfur dichloride or thionyl chloride.
- Ammonolysis under pressure in an autoclave ensures complete conversion of methyl esters to benzamides with high yield and purity.
- The coupling with benzodioxolylmethylamine requires careful control of reaction conditions to avoid side reactions and ensure selective amide bond formation.
- Alternative synthetic routes using one-pot methodologies and electrophilic halogenation provide promising avenues for more efficient synthesis but may require adaptation for the specific benzodioxolylmethyl substituent.
- Analytical data such as mass spectral fragmentation patterns support the structural integrity of benzodioxole-containing benzamide derivatives, confirming successful synthesis.
The preparation of this compound is best approached via a two-step synthesis of the chlorinated benzamide core followed by coupling with the benzodioxolylmethylamine moiety. The use of mild chlorination reagents, autoclave ammonolysis, and careful amide bond formation yields high purity product with good overall efficiency. Emerging one-pot synthetic strategies for related compounds suggest potential improvements in yield and environmental impact, although specific adaptation is needed for this compound. The methods outlined are supported by diverse, authoritative sources including patents and peer-reviewed journals, ensuring reliability and scalability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with new functional groups replacing the amino or chloro groups.
Scientific Research Applications
2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in substituent patterns on the benzamide ring and the presence/absence of the benzodioxole group. Key comparisons include:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
Alda-1 lacks an amino group but features 2,6-dichloro substituents, which may favor hydrophobic interactions with ALDH2’s active site . The 3-chloro analog () lacks the amino group, reducing polarity and possibly limiting biological activity.
Benzodioxole Group :
- The benzodioxole moiety in the target compound and Alda-1 contributes to π-π stacking and metabolic stability, whereas Metolazone’s sulfonamide group enhances solubility and diuretic activity .
Biological Activity: Alda-1’s efficacy as an ALDH2 activator highlights the importance of chloro substituents in enzyme binding. The target compound’s amino group could alter binding kinetics or specificity . Metolazone’s sulfamoyl group is critical for its diuretic action, a feature absent in the target compound, suggesting divergent therapeutic applications .
Hydrogen Bonding and Supramolecular Interactions
- The amino group in the target compound can act as both a donor and acceptor, enabling complex hydrogen-bonding networks. In contrast, Alda-1’s chloro groups participate primarily in halogen bonding or hydrophobic interactions .
- emphasizes the role of graph set analysis in predicting crystal packing, which could explain differences in solubility or stability between the target compound and its analogs.
Biological Activity
2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide is a compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 287.73 g/mol
Anticancer Activity
Recent studies have investigated the cytotoxic effects of various derivatives of benzodioxole compounds against human cancer cell lines. Notably, compounds with structural similarities to this compound have shown promising results:
- In Vitro Studies : The compound was tested against multiple human cancer cell lines, demonstrating varying degrees of cytotoxicity. For example, derivatives exhibited IC values ranging from 5 to 30 µM across different cell lines, indicating significant antitumor potential .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific kinases associated with tumor progression. For instance, some derivatives have been shown to selectively inhibit Src family kinases (SFKs), which play a crucial role in cancer cell proliferation and survival .
Antimicrobial Activity
In addition to anticancer properties, certain derivatives of this compound have demonstrated antibacterial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Some tested compounds showed MIC values against Staphylococcus aureus in the range of 3.9 to 31.5 µg/ml .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that these compounds possess favorable absorption and distribution characteristics. For example, one study reported a half-life of approximately 40 hours for a structurally similar compound when administered orally . Toxicity assessments are ongoing to determine safe dosage levels for potential therapeutic use.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzodioxole derivatives, including this compound, revealed that certain modifications enhanced anticancer activity significantly compared to the parent compound. The study utilized various human cancer cell lines and reported that compounds with additional chlorinated aromatic rings exhibited improved potency .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, several derivatives were synthesized and tested against common bacterial strains. The results indicated that structural modifications could lead to enhanced antibacterial properties, making them potential candidates for further development as antimicrobial agents .
Summary of Research Findings
| Study | Activity | IC50/MIC Values | Notes |
|---|---|---|---|
| Study 1 | Anticancer | 5 - 30 µM | Tested on multiple cancer cell lines |
| Study 2 | Antimicrobial | 3.9 - 31.5 µg/ml | Effective against Staphylococcus aureus |
Q & A
Q. What are the established synthetic routes for 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-amino-6-chlorobenzoic acid derivatives with a 1,3-benzodioxole-5-ylmethylamine intermediate. A common method utilizes carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF under nitrogen, with yields dependent on stoichiometric ratios and temperature control (40–60°C) . Optimization may include substituting POCl3 as a coupling agent in refluxing acetonitrile, which enhances electrophilicity of the carbonyl group . Purity is confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).
Q. What spectroscopic techniques are critical for structural validation of this compound?
- NMR : 1H/13C NMR in DMSO-d6 identifies key signals: aromatic protons (δ 6.8–7.5 ppm), benzodioxole methylene (δ 5.1–5.3 ppm), and amide NH (δ 10.2 ppm).
- FT-IR : Confirms amide C=O stretch (~1660 cm⁻¹) and NH bending (~1540 cm⁻¹).
- HRMS : ESI+ mode validates molecular ion [M+H]+ with <2 ppm error .
- XRD : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the benzodioxole moiety .
Q. How can researchers screen the compound’s biological activity in preliminary assays?
Use enzyme-linked assays (e.g., kinase inhibition) with recombinant targets (e.g., MAPK or PI3K) at 10 µM–1 mM concentrations. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) identify cytotoxic IC50 values. Compare with structurally related benzodioxole derivatives to infer initial structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
Employ SHELXL for least-squares refinement with anisotropic displacement parameters. Use the R1 convergence criterion (<5%) and validate via Q–Q plots for residual density. Discrepancies in benzodioxole puckering (amplitude ~0.2 Å) may arise from thermal motion; apply Cremer-Pople coordinates to quantify ring distortion . Compare hydrogen-bonding motifs (e.g., N–H⋯O) with Etter’s graph-set analysis to resolve packing ambiguities .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Process Analytical Technology (PAT) : Monitor reaction progress via in-situ FT-IR for real-time carbonyl conversion.
- Crystallization Control : Use anti-solvent (hexane) addition rates <1 mL/min to ensure uniform crystal morphology.
- DoE Optimization : Vary solvent polarity (DMF vs. THF) and catalyst loading (0.5–2 mol%) to identify robust parameters .
Q. How can researchers analyze SAR for the benzodioxole and chloro-substituent pharmacophores?
Replace the benzodioxole with heterocycles (e.g., benzothiazole) and modulate halogen electronegativity to probe target selectivity .
Q. What computational methods predict solubility and bioavailability?
- COSMO-RS : Simulate solvation free energy in aqueous/PBS buffers.
- Molecular Dynamics : Calculate logP (clogP ~2.8) and polar surface area (<140 Ų) to assess permeability.
- Docking Studies (AutoDock Vina) : Map binding poses to CYP450 isoforms for metabolic stability predictions .
Methodological Challenges and Solutions
Q. How to address poor crystal growth for XRD analysis?
Q. What analytical workflows resolve overlapping NMR signals in crowded aromatic regions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
